
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring with amino, cyanomethyl, and carboxamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor such as 4-amino-1-(cyanomethyl)-1,2,4-triazole with chloroacetonitrile, followed by subsequent reactions to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the cyanomethyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(cyanomethyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with different positioning of functional groups.
1,2,4-Triazole derivatives: Compounds with a triazole ring and similar functional groups.
Uniqueness
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H7N5O |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4-amino-1-(cyanomethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H7N5O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,2,8H2,(H2,9,12) |
InChI-Schlüssel |
ZQBFCOGTJMOOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CC#N)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


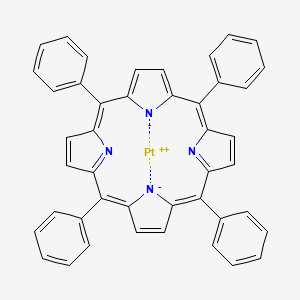
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
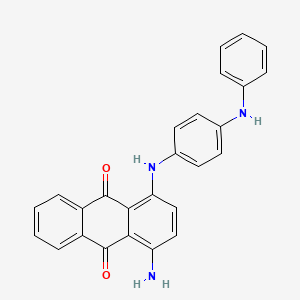
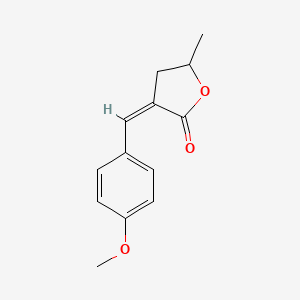
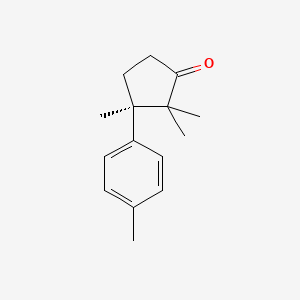

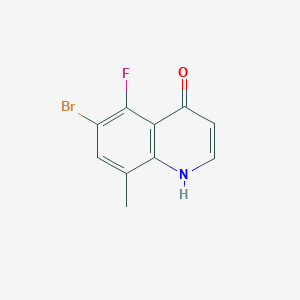

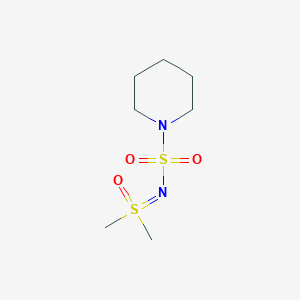
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
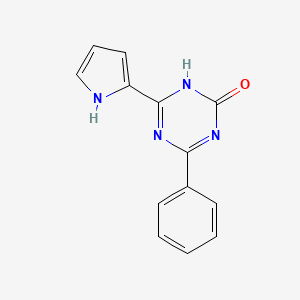
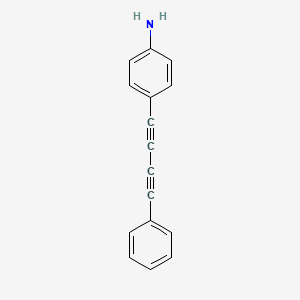
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

